(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a chloro-fluorophenyl group and an azabicyclohexane core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[310]hexane hydrochloride typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable precursor under controlled conditions to form the azabicyclohexane core
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and control over reaction conditions. These systems allow for precise temperature and pressure regulation, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the chloro and fluoro groups, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexane: Shares a similar bicyclic structure but lacks the chloro-fluorophenyl group.
3-Azabicyclo[3.1.0]hexane: Similar core structure but different substituents.
Uniqueness
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific combination of a chloro-fluorophenyl group and an azabicyclohexane core. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H12Cl2FN |
---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H11ClFN.ClH/c12-10-3-8(13)1-2-9(10)11-4-7(11)5-14-6-11;/h1-3,7,14H,4-6H2;1H/t7-,11-;/m0./s1 |
InChI Key |
WBDMTRSLHJXGSI-WJRQTEJMSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(CNC2)C3=C(C=C(C=C3)F)Cl.Cl |
Canonical SMILES |
C1C2C1(CNC2)C3=C(C=C(C=C3)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.